methanol](/img/structure/B13172399.png)
[1-(Aminomethyl)cyclopropyl](3-methylfuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)cyclopropylmethanol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety and a 3-methylfuran-2-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common method includes the cyclopropanation of an appropriate alkene followed by the introduction of the aminomethyl group. The furan moiety can be introduced through a subsequent coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Aminomethyl)cyclopropylmethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)cyclopropylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate specific biochemical pathways, leading to desired biological outcomes. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: shares structural similarities with other cyclopropyl and furan derivatives.
Cyclopropylmethanol: and are examples of compounds with related structural motifs.
Uniqueness
The unique combination of the cyclopropyl, aminomethyl, and furan moieties in 1-(Aminomethyl)cyclopropylmethanol distinguishes it from other compounds
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(3-methylfuran-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-5-13-8(7)9(12)10(6-11)3-4-10/h2,5,9,12H,3-4,6,11H2,1H3 |
InChI Key |
YWAVBGQMDJWBDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
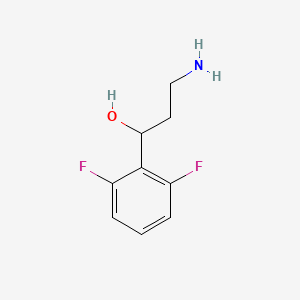
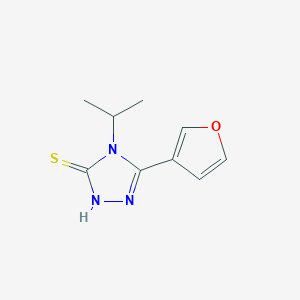
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
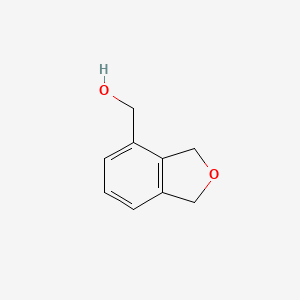

![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)


![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
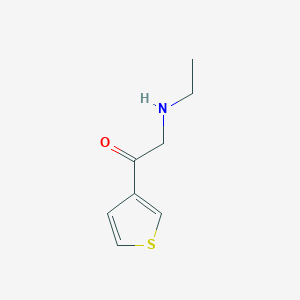
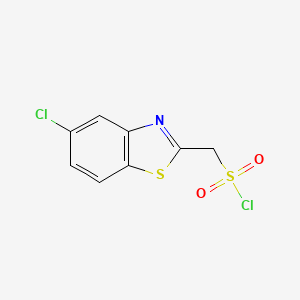
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)
